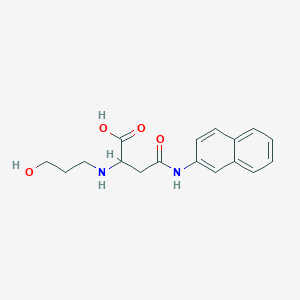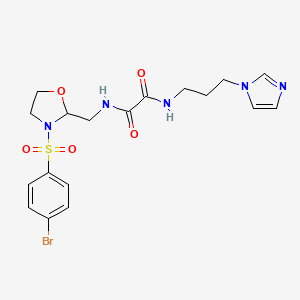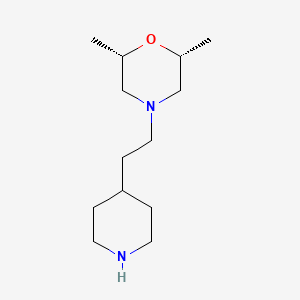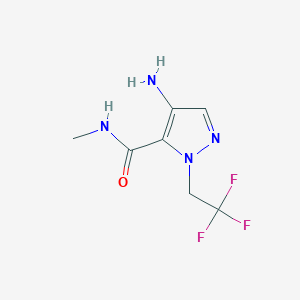
(4-Ethoxy-2-(p-tolyl)quinolin-6-yl)(thiomorpholino)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Ethoxy-2-(p-tolyl)quinolin-6-yl)(thiomorpholino)methanone, also known as EPTQ, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. EPTQ belongs to the class of quinoline derivatives, which are known to exhibit a wide range of pharmacological activities.
Wissenschaftliche Forschungsanwendungen
Fluorescent Labeling and Sensing
Quinoline derivatives are notable for their applications in fluorescent labeling and sensing due to their strong fluorescence properties and stability in various pH ranges. For instance, 6-Methoxy-4-quinolone (6-MOQ) exhibits strong fluorescence with a large Stokes' shift in aqueous media, making it a potent fluorophore for biomedical analysis. Its stability against light and heat, combined with its pH-insensitive fluorescence, makes it an ideal candidate for fluorescent labeling reagents in the determination of carboxylic acids (Hirano et al., 2004).
Anticancer Activity
Several quinoline derivatives have been investigated for their antiproliferative properties against various cancer cell lines. Compounds such as 1-aryl-3-ethoxycarbonyl-pyrido[2,3-g]isoquinolin-5,10-diones (PIQDs) have shown potent cytotoxic activity, with some demonstrating significant in vitro cytotoxicity. These compounds' ability to intercalate into double-stranded DNA and their suspected mechanism of action involving topoisomerases highlight their potential as anticancer agents (Bolognese et al., 2004).
Tubulin Polymerization Inhibition
Quinoline derivatives like 2-anilino-3-aroylquinolines have been synthesized and evaluated for their cytotoxic activity against human cancer cell lines, with some showing remarkable antiproliferative activity. These compounds inhibit tubulin polymerization, disrupt cell cycle progression at the G2/M phase, and induce apoptosis, making them promising candidates for cancer therapy (Srikanth et al., 2016).
Antimicrobial Activity
Substituted ethyl 2-(quinolin-4-yl)-propanoates, derived from 4-hydroxyquinolines, have demonstrated potent antimicrobial activity against various strains, including Helicobacter pylori. The synthesis of these compounds involves the Gould-Jacobs reaction, showcasing the versatility of quinoline derivatives in developing new antimicrobial agents (Khan et al., 2013).
Corrosion Inhibition
Quinoline derivatives also find applications in corrosion inhibition, particularly for mild steel in acidic mediums. Their efficiency as corrosion inhibitors has been demonstrated through various techniques, including electrochemical studies and surface analysis. The inhibition process is attributed to the adsorption of quinoline molecules on the metal surface, providing a protective layer against corrosion (Singh et al., 2016).
Eigenschaften
IUPAC Name |
[4-ethoxy-2-(4-methylphenyl)quinolin-6-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2S/c1-3-27-22-15-21(17-6-4-16(2)5-7-17)24-20-9-8-18(14-19(20)22)23(26)25-10-12-28-13-11-25/h4-9,14-15H,3,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTKOLZWZNXZXKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC2=C1C=C(C=C2)C(=O)N3CCSCC3)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Ethoxy-2-(p-tolyl)quinolin-6-yl)(thiomorpholino)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Methoxy-4-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)oxy]benzaldehyde](/img/structure/B2972901.png)

![N-(2,5-dimethoxyphenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2972903.png)
![9-(2,4-dimethoxyphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2972909.png)

![1-[(2,4-difluorophenoxy)methyl]-3,5-dimethyl-4-nitro-1H-pyrazole](/img/structure/B2972911.png)

![Bicyclo[4.1.0]heptan-7-ylmethanamine hcl](/img/structure/B2972913.png)
![4-[4-(4-Chlorophenyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B2972916.png)


